1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid
CAS No.:
VCID: VC13834553
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
![1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid -](/images/structure/VC13834553.png)
Description |
1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid is a complex organic compound featuring a unique spirocyclic structure. This compound incorporates a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amine functionalities. The molecular formula of this compound is C14H23NO4, and it has a molecular weight of approximately 269.34 g/mol . Synthesis and Chemical TransformationsThe synthesis of 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid typically involves multi-step synthetic routes. These pathways may include reactions such as alkylation, acylation, and protection-deprotection sequences. The tert-butoxycarbonyl group can be removed under acidic conditions, allowing the compound to participate in further reactions such as amide formation or coupling reactions.
Biological Activities and ApplicationsCompounds with similar spirocyclic structures have been explored for their potential biological activities, including anti-inflammatory responses and modulation of neurotransmitter systems. The unique combination of functional groups in 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid may lead to distinct chemical behaviors and biological activities, making it a candidate for drug design and synthesis.
Comparison with Related CompoundsSeveral compounds share structural similarities with 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid, each exhibiting unique properties:
These compounds illustrate variations in functional groups and structural arrangements that may influence their biological activities and chemical reactivities. |
|||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid | |||||||||||||||||||||||
Molecular Formula | C14H23NO4 | |||||||||||||||||||||||
Molecular Weight | 269.34 g/mol | |||||||||||||||||||||||
IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.5]nonane-7-carboxylic acid | |||||||||||||||||||||||
Standard InChI | InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-8-14(15)6-4-10(5-7-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |||||||||||||||||||||||
Standard InChIKey | RBQWRFJPUVVUEG-UHFFFAOYSA-N | |||||||||||||||||||||||
SMILES | CC(C)(C)OC(=O)N1CCC12CCC(CC2)C(=O)O | |||||||||||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)N1CCC12CCC(CC2)C(=O)O | |||||||||||||||||||||||
PubChem Compound | 155892156 | |||||||||||||||||||||||
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume